molecular formula C11H16ClN5S B4171820 N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

Cat. No. B4171820
M. Wt: 285.80 g/mol
InChI Key: SGUXAZXRYHXSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as BMT-2, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMT-2 is a thioether derivative of benzylamine and tetrazole, which has been synthesized using a simple and efficient method.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride is not fully understood; however, it is believed to act by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Furthermore, N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects
N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the production of pro-inflammatory cytokines. N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride in lab experiments include its simple synthesis method, low toxicity profile, and potential applications in various fields. However, the limitations of using N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride in lab experiments include its limited solubility in water, which can make it difficult to work with, and its relatively short half-life, which can limit its effectiveness.

Future Directions

There are several future directions for research on N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its potential as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride and to optimize its synthesis method to improve its yield and purity.

Scientific Research Applications

N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, where it has been found to induce apoptosis in cancer cells. N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has also been investigated for its antimicrobial properties, where it has shown activity against both gram-positive and gram-negative bacteria. Additionally, N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been studied for its potential use as an anti-inflammatory agent, where it has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S.ClH/c1-16-11(13-14-15-16)17-8-7-12-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUXAZXRYHXSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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